molecular formula C7H3F4NO3 B1447538 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol CAS No. 1440535-08-9

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol

Cat. No.: B1447538
CAS No.: 1440535-08-9
M. Wt: 225.1 g/mol
InChI Key: AQFUXULZYFMXBV-UHFFFAOYSA-N
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Description

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3F4NO3. It is also known by its IUPAC name, this compound . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol typically involves the nitration of 3-fluorobenzotrifluoride. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring . Industrial production methods may involve continuous-flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with active sites of enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-6-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFUXULZYFMXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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